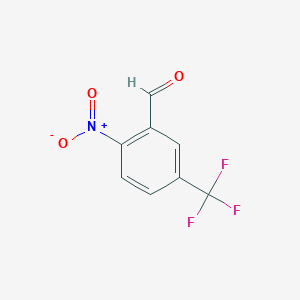

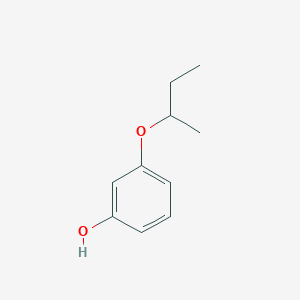

![molecular formula C9H5F2NO2 B1321695 2-(2,2-ジフルオロベンゾ[d][1,3]ジオキソール-5-イル)アセトニトリル CAS No. 68119-31-3](/img/structure/B1321695.png)

2-(2,2-ジフルオロベンゾ[d][1,3]ジオキソール-5-イル)アセトニトリル

概要

説明

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is a useful research compound. Its molecular formula is C9H5F2NO2 and its molecular weight is 197.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品開発

この化合物は、特に嚢胞性線維症などのCFTR媒介疾患の治療法開発のための医薬品の合成に使用されます。 これは、潜在的な治療効果を持つ複雑な分子の作成における前駆体として役立ちます .

抗がん研究

研究者たちは、抗がん研究におけるその使用を探求しており、この化合物の誘導体は、がん細胞と正常細胞の間で選択性を示しており、標的化されたがん治療の可能性を示唆しています .

有機合成

有機化学では、反応性によりさまざまな合成経路の試薬として使用され、複雑な有機分子の構築を支援します .

生命科学

この化合物は、生命科学研究において、分子生物学から環境科学に至るまでの研究に貢献しています .

獣医学

この化合物の誘導体は、E. コリなどの微生物の数を減らし、動物の腸の健康を保護できる新しい飼料添加物として調査されています .

作用機序

Target of Action

The primary targets of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile are currently unknown

Action Environment

The action, efficacy, and stability of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

生化学分析

Biochemical Properties

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering the flux of metabolites .

Cellular Effects

The effects of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been shown to impact gene expression, either upregulating or downregulating specific genes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas (nitrogen or argon) at 2-8°C . Over time, its degradation products may also have significant biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxicity studies are essential to determine the safe dosage range for this compound .

Metabolic Pathways

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects. The activity and function of this compound can vary depending on its localization within the cell .

特性

IUPAC Name |

2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDSGFSPCQGELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC#N)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255676 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68119-31-3 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68119-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)